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Compound of Interest

Compound Name: Squamocin G

Cat. No.: B1668047

Audience: Researchers, scientists, and drug development professionals.
Introduction

Squamocin G, a member of the annonaceous acetogenins, is a C-37 adjacent bis-
tetrahydrofuran (THF) fatty acid lactone isolated from the seeds of Annona squamosa.[1] Like
other acetogenins, Squamocin G exhibits potent cytotoxic activities and is of significant
interest in drug discovery.[2] The complex stereochemistry and long aliphatic chain of
Squamocin G necessitate advanced analytical techniques for unambiguous structural
confirmation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an
indispensable tool for elucidating the complex structure of such natural products. This
application note provides a detailed protocol and data interpretation guide for the structural
confirmation of Squamocin G using a suite of 2D NMR experiments, including COSY, HSQC,
HMBC, and NOESY.

Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
1. Sample Preparation

A pure sample of Squamocin G (approximately 10 mg) is dissolved in 0.5 mL of deuterated
chloroform (CDCIs). The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS)
is used as an internal standard for chemical shift referencing.
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2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer equipped with a
cryoprobe.

'H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the proton
chemical shifts and multiplicities.

e 13C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the
chemical shifts of all carbon atoms.

e COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is
performed to identify proton-proton spin-spin couplings, typically over two to three bonds.[3]

e HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC experiment is used to
determine one-bond proton-carbon correlations.[4][5] This experiment can distinguish
between CH/CHs and CH:z groups based on the phase of the cross-peaks.

o HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is optimized to
detect long-range (2-4 bond) correlations between protons and carbons.[4][5] This is crucial
for connecting different spin systems and identifying quaternary carbons.

 NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to
identify protons that are close in space, providing information about the relative
stereochemistry of the molecule.

Data Presentation

The following tables summarize the expected *H and 3C NMR chemical shifts and key 2D
NMR correlations for the structural confirmation of Squamocin G. The numbering scheme is
based on the published structure of Squamocin.

Table 1: 1H and 3C NMR Data of Squamocin G in CDCls
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K Key K
e e
o v HMBC J
. Multiplicit COSY . NOESY
Position 6C (ppm)  OSH (ppm) . Correlatio .
Correlatio Correlatio
ns (*H-
ns (*H-*H) ns (*H-*H)
13C)
1 1745 - - - H-35, H-36 -
H-3, H-35,
2 131.1 - - - -
H-37
C-2,C-4,
3 335 2.25 m H-4 H-35
C-5
C-3, C-5,
4 29.1 1.45 m H-3, H-5 -
C-6
C-14, C-
15 74.1 3.40 m H-16 H-16, H-20
16, C-17
C-15, C-
16 83.2 3.85 m H-15, H-17 H-15, H-19
17, C-18
C-18, C-
19 82.5 3.85 m H-18, H-20 H-20, H-23
20, C-21
C-19, C-
20 82.1 3.85 m H-19, H-21 H-19, H-24
21, C-22
C-22, C-
23 82.7 3.85 m H-22, H-24 H-24
24, C-25
C-23, C-
24 71.4 3.40 m H-23, H-25 H-23
25, C-26
C-1,C-2,
35 149.0 7.18 q H-36 H-3, H-36
C-3
C-1, C-2,
36 70.1 5.05 dg H-35, H-37 H-35, H-37
C-37
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C-2, C-35,
37 191 1.41 d H-36 H-36
C-36

Note: This table presents representative data based on published information for similar
acetogenins. Actual chemical shifts may vary slightly.

Table 2: Summary of Key 2D NMR Correlations for Structural Confirmation

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Experiment

Information Provided

Key Correlations for
Squamocin G Structure

COSY

Identifies adjacent protons
(typically 3JHH).

- Correlation between H-35, H-
36, and H-37 confirms the a,3-
unsaturated y-lactone ring.-
Sequential correlations along
the aliphatic chain establish its
connectivity.- Correlations
within the bis-THF ring system
(e.g., H-15 with H-16, H-19
with H-20).

HSQC

Correlates each proton to its

directly attached carbon.

- Unambiguous assignment of
all protonated carbons.-
Distinguishes CHz groups
(negative phase) from CH/CHs

groups (positive phase).

HMBC

Shows long-range (2JCH and

3JCH) correlations.

- Correlation from H-35 and H-
36 to the carbonyl carbon C-1
confirms the lactone ring
structure.- Correlations
between protons on the THF
rings and adjacent carbons in
the aliphatic chain link these
moieties.- Confirms the
position of hydroxyl groups
through correlations from
hydroxyl-bearing methine
protons to neighboring

carbons.

NOESY

Identifies protons that are

close in space (< 5 A).

- NOEs between protons on
the bis-THF ring system (e.g.,
H-15/H-20, H-16/H-19) help to
establish the relative
stereochemistry as

threo/trans/threo/trans/erythro.
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Mandatory Visualization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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G using 2D NMR Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668047#2d-nmr-spectral-analysis-of-squamocin-g-
for-structural-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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